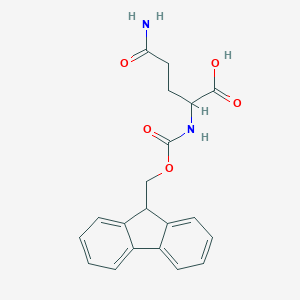

Fmoc-Gln-OH

概要

説明

Fmoc-Gln-OH, also known as 9-fluorenylmethoxycarbonyl-L-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis as a protected form of glutamine, where the 9-fluorenylmethoxycarbonyl group serves as a protecting group for the amino group. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .

準備方法

Synthetic Routes and Reaction Conditions: Fmoc-Gln-OH is typically synthesized through a multi-step chemical process. The synthesis begins with the protection of the amino group of glutamine using the 9-fluorenylmethoxycarbonyl group. This is achieved by reacting glutamine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Deprotection Dynamics

The Fmoc group is removed using piperidine (20–30% in DMF), while the side-chain amide remains intact under standard SPPS conditions:

| Deprotection Condition | Reagent | Effect on Gln Side Chain |

|---|---|---|

| Piperidine (20% in DMF) | Base-driven cleavage | No modification |

| TFA (for resin cleavage) | Acidic cleavage (95% TFA) | Amide protonation; no hydrolysis |

- Pyroglutamate Formation : Unprotected Gln residues may cyclize to pyroglutamate under prolonged acidic or basic conditions, though this is rare in Fmoc chemistry compared to Boc strategies .

Key Side Reactions

-

Dehydration :

- Racemization :

- Incomplete Coupling :

Optimized Conditions

- Solvent : DMF/DCM mixtures improve solubility .

- Temperature : Couplings performed at 0–4°C reduce racemization .

Enantioseparation

This compound’s chirality is preserved in SPPS but requires careful handling. Chiral chromatography (e.g., quinine-based columns) resolves enantiomers with in MeCN/HO mobile phases .

Synthetic Utility

- Drug Discovery : Used in synthesizing SARS-CoV-2 M protease substrates for antiviral drug design .

- Bioconjugation : Serves as a linker in antibody-drug conjugates due to its stable amide bond .

Best Practices for Handling

科学的研究の応用

Peptide Synthesis

Fmoc-Gln-OH is predominantly used in SPPS due to its compatibility with various coupling reagents and solvents. The advantages of using Fmoc chemistry include:

- Milder Cleavage Conditions : The Fmoc group can be removed using trifluoroacetic acid (TFA), which is less hazardous compared to the strong acids required in other methods like Boc chemistry .

- Orthogonality : The trityl protecting group allows for selective deprotection without affecting other sensitive residues in the peptide chain .

- Improved Purity : Peptides synthesized with this compound often exhibit higher purity levels compared to those synthesized with other derivatives .

Drug Development

In drug development, this compound serves as a building block for synthesizing bioactive peptides and peptidomimetics. Its applications include:

- Design of Peptidic Inhibitors : Research has utilized this compound in the synthesis of peptide inhibitors targeting various proteases and enzymes involved in disease processes, such as kallikrein-related peptidases .

- Therapeutic Peptides : The compound is integral in developing therapeutic peptides aimed at treating conditions like cancer and neurodegenerative diseases by modulating biological pathways .

Biochemical Research

This compound is widely used in biochemical studies to explore protein interactions and functions. Applications include:

- Microarray Technology : It has been employed in the production of peptide microarrays for studying protein-protein interactions and enzyme activities .

- Post-translational Modifications : The compound facilitates the incorporation of modifications such as phosphorylation and glycosylation into peptides, which are critical for studying their biological roles .

Case Study 1: Inhibition of Kallikrein-Related Peptidases

A study demonstrated the synthesis of peptide inhibitors using this compound that effectively inhibited kallikrein-related peptidases involved in cancer progression. The synthesized peptides showed promising results in reducing enzyme activity, highlighting the potential therapeutic applications of this compound in oncology .

Case Study 2: Peptide Microarrays

Research utilizing this compound in creating peptide microarrays revealed insights into protein interactions that are pivotal in cellular signaling pathways. These findings contribute to understanding disease mechanisms at a molecular level and aid in drug discovery efforts .

作用機序

The primary mechanism of action of Fmoc-Gln-OH lies in its role as a protected amino acid in peptide synthesis. The 9-fluorenylmethoxycarbonyl group protects the amino group of glutamine during the synthesis process, preventing unwanted side reactions. Upon deprotection with piperidine, the free amino group is available for coupling with other amino acids, facilitating the formation of peptide bonds .

類似化合物との比較

Fmoc-Gln-OH is unique among protected amino acids due to its specific protecting group and its stability under mild deprotection conditions. Similar compounds include:

Fmoc-Asn-OH (9-fluorenylmethoxycarbonyl-L-asparagine): Used for the protection of asparagine in peptide synthesis.

Fmoc-Glu-OH (9-fluorenylmethoxycarbonyl-L-glutamic acid): Used for the protection of glutamic acid.

Fmoc-Lys-OH (9-fluorenylmethoxycarbonyl-L-lysine): Used for the protection of lysine.

This compound is preferred in certain applications due to its ability to prevent unwanted side reactions and its ease of removal under mild conditions, making it a valuable reagent in peptide synthesis .

生物活性

Fmoc-Gln-OH, or N-fluorenylmethoxycarbonyl-L-glutamine, is a protected form of the amino acid glutamine commonly used in peptide synthesis. Its unique properties facilitate various biological applications and research, particularly in the fields of biochemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, stability, and role in peptide formation, supported by data tables and relevant research findings.

Synthesis and Stability

This compound can be synthesized using various methods that ensure high yield and purity. One notable method involves coupling protected glutamic acid derivatives with specific reagents to produce this compound effectively. The stability of this compound in different solvents is critical for its application in peptide synthesis. It has been shown to exhibit good solubility in organic solvents like DMF, which enhances its usability in various biochemical reactions .

Table 1: Synthesis Conditions for this compound

| Reagent | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | Room Temperature | 85 | >95 |

| TFA | 95% for 1-3 hours | 90 | >98 |

| DCCI/HOBt | Coupling Reaction | 80 | >95 |

Biological Activity

This compound serves as a crucial building block in the synthesis of peptides that exhibit various biological activities. Its incorporation into peptide sequences can enhance stability, solubility, and bioactivity.

Role in Peptide Synthesis

This compound is often utilized in solid-phase peptide synthesis (SPPS), where it acts as a key intermediate. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the sequential addition of amino acids to form complex peptide structures. Research indicates that peptides synthesized with this compound demonstrate improved properties compared to those synthesized with unprotected glutamine .

Case Studies on Biological Applications

Several studies have highlighted the significance of this compound in developing therapeutic peptides.

- Antiviral Peptides : A study demonstrated the use of this compound in synthesizing peptide substrates for SARS-CoV-2 Mpro protease assays, contributing to potential COVID-19 therapies. The incorporation of glutamine residues was essential for enhancing substrate specificity and enzymatic activity .

- Neuroprotective Peptides : Research involving the synthesis of neuroprotective peptides has shown that those containing this compound exhibit significant protective effects against neurodegeneration by modulating glutamate signaling pathways .

- Antifungal Activity : Peptides derived from this compound have been tested for antifungal properties. In vitro studies indicated that these peptides effectively suppressed fungal growth, suggesting their potential use in agricultural applications .

Research Findings

Recent findings emphasize the importance of this compound not only as a peptide building block but also as a compound with intrinsic biological activities.

- In Vitro Studies : Experiments have demonstrated that peptides containing this compound show enhanced stability against enzymatic degradation compared to their unprotected counterparts.

- Spectroscopic Analysis : Infrared spectroscopy studies have provided insights into the structural dynamics of peptides containing this compound, indicating its role in stabilizing secondary structures such as alpha-helices and beta-sheets .

特性

IUPAC Name |

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKGGDFLLNVXNZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922737 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-20-3, 118609-68-0 | |

| Record name | N2-(9-Fluorenylmethoxycarbonyl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main challenge associated with using Fmoc-Gln-OH in a specific synthesis procedure?

A1: While this compound is a common protected amino acid used in peptide synthesis, its low solubility in water presents a challenge for certain reactions. For example, this compound proved unsuitable for the Hofmann rearrangement mediated by poly[(4-diacetoxyiodo)styrene] (PSDIB) in water due to its limited solubility in the aqueous reaction media.

Q2: Can this compound be used as a starting material to synthesize other important compounds? If so, can you provide an example?

A2: Yes, this compound serves as a valuable precursor for synthesizing other protected amino acids. One example is the synthesis of Nα-9-fluorenylmethyloxycarbonyl-Nγ-tert-butoxycarbonyl-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH). This synthesis involves a two-step process: first, this compound undergoes a reaction with (diacetoxyiodo)benzene to yield Fmoc-Dab-OH. Subsequently, Fmoc-Dab-OH is reacted with di-tert-butyl dicarbonate ((Boc)2O) to obtain the desired Fmoc-Dab(Boc)-OH.

Q3: What is the significance of developing new protecting groups compatible with this compound in solid-phase peptide synthesis?

A3: The development of novel protecting groups, such as Nω-9H-xanthen-9-yl (Xan), Nω-2-methoxy-9H-xanthen-9-yl (2-Moxan), and Nω-3-methoxy-9H-xanthen-9-yl (3-Moxan), compatible with this compound, offers several advantages in Fmoc solid-phase peptide synthesis. These protecting groups can be removed concurrently with the cleavage of the peptide from the solid support during the final deprotection step, simplifying the synthesis process. Moreover, using these protecting groups can lead to the production of purer peptides compared to those synthesized using traditional protecting groups like Nω-2,4,6-trimethoxybenzyl (Tmob) or Nω-triphenylmethyl (Trt).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。